S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate: is an organophosphorus compound widely recognized for its applications in various fields, including agriculture and chemical research. This compound is known for its unique chemical structure, which includes a phosphorodithioate group, making it a subject of interest in the study of organophosphorus chemistry.
Scientific Research Applications
Chemistry: In chemistry, S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in organic synthesis.
Biology and Medicine: This compound has applications in biological research, particularly in the study of enzyme inhibition. It is known to inhibit certain enzymes by interacting with their active sites, providing insights into enzyme mechanisms and potential therapeutic targets.
Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it a crucial component in agricultural products.
Mechanism of Action
Target of Action
The primary target of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate, also known as S-(Dimethylcarbamoylmethyl) O,O-Dimethyl Ester Phosphorodithioic Acid, is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.
Mode of Action
This compound acts as an irreversible inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in overstimulation of the nerves and muscles, which can lead to a variety of symptoms.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . The buildup of acetylcholine in the synapses leads to continuous stimulation of the muscles, glands, and central nervous system. This can cause symptoms such as muscle weakness, breathing difficulties, and even paralysis in severe cases.
Pharmacokinetics
Similar organophosphate compounds are known to be absorbed through the skin, lungs, and gastrointestinal tract . They are distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The result of the compound’s action is an overstimulation of the nervous system due to the accumulation of acetylcholine. This can lead to a range of symptoms, from mild (such as salivation and teary eyes) to severe (such as muscle weakness, breathing difficulties, and paralysis) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain bacteria in the environment can degrade this compound . Furthermore, exposure routes (ingestion, inhalation, or skin contact) can also affect the compound’s action .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate has been shown to have significant effects on various types of cells. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate typically involves the reaction of dimethyl phosphorodithioate with 2-(dimethylamino)-2-oxoethyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into phosphorodithioate derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions produce various substituted phosphorodithioates.
Comparison with Similar Compounds
- 2-Dimethylaminoethanol
- Methyldiethanolamine
- Oxymethylene ethers
Comparison: Compared to similar compounds, S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate is unique due to its phosphorodithioate group, which imparts distinct chemical properties. While compounds like 2-Dimethylaminoethanol and Methyldiethanolamine are primarily used as solvents and intermediates in organic synthesis, this compound’s applications extend to enzyme inhibition and agricultural formulations. Its structure allows for a broader range of chemical reactions and interactions, making it a versatile compound in various fields.
Properties
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO3PS2/c1-7(2)6(8)5-13-11(12,9-3)10-4/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTIGCLVQVVTJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSP(=S)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO3PS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.